molecular formula C14H15FN2O B3322045 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide CAS No. 1414959-07-1

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide

Cat. No.: B3322045
CAS No.: 1414959-07-1
M. Wt: 246.28 g/mol
InChI Key: NFCOTMABMWEIHG-UHFFFAOYSA-N
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Description

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hexahydro-cyclohepta[b]indole core, and a carboxylic acid amide group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of appropriately substituted indole derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: In industry, it is used in the development of new materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom in the compound may enhance its binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide is structurally similar to other indole derivatives, such as 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid.

  • Other related compounds include various substituted indoles and indole alkaloids.

Uniqueness: What sets this compound apart from other similar compounds is its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCOTMABMWEIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165488
Record name Cyclohept[b]indole-6-carboxamide, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-07-1
Record name Cyclohept[b]indole-6-carboxamide, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohept[b]indole-6-carboxamide, 2-fluoro-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide
Reactant of Route 2
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2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide
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2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide
Reactant of Route 5
2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide
Reactant of Route 6
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2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide

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